3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(21-14-19(23)11-4-1-5-12-19)20-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-4,6-11,23H,1,5,12-14H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDXTISNXPYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the hydroxycyclohexene intermediate. This intermediate can be synthesized through the iodination of 3-methylcyclohex-2-en-1-one, followed by a series of reactions involving aryl boronic acids and palladium-catalyzed C-H olefination . The final step involves the coupling of the hydroxycyclohexene intermediate with a naphthylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane ring.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated cyclohexane derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexene and naphthylmethyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Naphthalene and Heteroatom Linkers
The compound’s naphthalene and urea motifs are shared with several derivatives in the evidence, though differences in linker groups and substituents lead to distinct properties:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: Urea vs. Thiourea: The substitution of oxygen with sulfur in thiourea () enhances metal-coordination capacity and alters hydrogen-bonding strength, making it relevant in supramolecular chemistry . Ester vs. Urea: Carboxylate esters (e.g., FDU-PB-22, NM-2201) are hydrolytically less stable than ureas but are common in bioactive molecules like synthetic cannabinoids .
Substituent Effects: The cyclohexenyl-hydroxy group in the target compound introduces conformational flexibility and hydrogen-bond donors, unlike the rigid ferrocene group in or the fluorinated alkyl chains in NM-2201 . Naphthalene Position: Naphthalen-1-yl (target compound) vs.
Conformational and Crystallographic Analysis
The structural determination of such compounds often relies on crystallographic tools like SHELXL () and visualization software like ORTEP-3 (). For example:
- Ring Puckering : The cyclohexene ring’s puckering (described via Cremer-Pople coordinates in ) could influence the compound’s 3D conformation and intermolecular interactions.
- Hydrogen Bonding: The urea group’s planar geometry and hydrogen-bonding capacity (N-H donors and carbonyl acceptor) may promote crystal packing efficiency, as seen in related thiourea derivatives ().
Biological Activity
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea, with the CAS number 2097889-57-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 281.3 g/mol. It features a urea functional group linked to both naphthalene and cyclohexene moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N O₂ |
| Molecular Weight | 281.3 g/mol |
| CAS Number | 2097889-57-9 |
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit varying levels of antitumor activity. For instance, derivatives of chloroethylnitrosoureas have shown significant differences in their antitumor efficacy based on structural modifications. The presence of hydroxyl and naphthalene groups may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation .
Urease Inhibition
Urease inhibitors are critical in managing conditions like peptic ulcers and kidney stones. Studies have highlighted that thiourea derivatives exhibit significant urease inhibitory activity. Given that this compound contains a urea moiety, it is hypothesized that it may possess similar urease inhibitory properties, potentially leading to therapeutic applications in treating urease-related disorders .
Antioxidant Activity
Compounds structurally related to this urea derivative have been investigated for their antioxidant potential. The DPPH radical scavenging assay has been employed to evaluate the free radical scavenging activity, suggesting that modifications in the chemical structure can lead to enhanced antioxidant properties. Such activities are crucial for mitigating oxidative stress-related diseases .
The biological activity of this compound may involve several mechanisms:
1. Enzyme Interaction: The urea group can interact with various enzymes, potentially inhibiting their action and affecting metabolic pathways.
2. Free Radical Scavenging: The presence of hydroxyl groups suggests a capacity for scavenging free radicals, thereby protecting cells from oxidative damage.
3. DNA Interaction: Similar compounds have shown the ability to bind DNA and induce cross-linking, which may be relevant in cancer therapy.
Case Studies
Several studies have explored the biological effects of compounds related to this urea derivative:
Study 1: Antitumor Efficacy
In a comparative study involving various chloroethylnitrosourea derivatives, it was found that structural variations significantly influenced antitumor efficacy. Compounds with additional hydroxyl groups exhibited enhanced interactions with cancer cell lines .
Study 2: Urease Inhibition
A series of thiourea derivatives were synthesized and tested for urease inhibition. The results indicated that certain substitutions led to improved inhibitory activity compared to standard thiourea .
Q & A
Basic: What are the established synthetic routes for 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea?
Answer:
The compound is synthesized via nucleophilic substitution between an isocyanate and an amine. A common method involves:
Reacting 1-(naphthalen-1-yl)methyl isocyanate with 1-hydroxycyclohex-2-en-1-ylmethylamine in anhydrous dichloromethane under nitrogen.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.
Alternative routes include multi-step reactions integrating cyclohexene and naphthalene moieties using protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm, urea NH signals at δ 5.8–6.2 ppm).
- X-ray Crystallography : SHELX programs refine crystal structures, resolving hydrogen-bonding networks (e.g., urea C=O···H-N interactions) . ORTEP-III visualizes puckering in the cyclohexene ring using Cremer-Pople parameters .
- IR Spectroscopy : Urea carbonyl stretches appear at 1650–1700 cm .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in dichloromethane, and poorly in water (<0.1 mg/mL).
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres .
Basic: How is preliminary biological activity screened for this compound?
Answer:
- Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., PKA, PKC) using ATP-competitive ELISA.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: What mechanistic insights explain its enzyme inhibition selectivity?
Answer:
Molecular docking (AutoDock Vina) reveals:
- The naphthalene group occupies hydrophobic pockets in kinase active sites.
- The urea carbonyl forms hydrogen bonds with catalytic lysine residues (e.g., K72 in PKA).
- MD simulations show rigid binding with RMSD < 2 Å over 100 ns .
Advanced: How are crystallographic disorders in the cyclohexene moiety resolved?
Answer:
- Use SHELXL ’s PART and SUMP commands to model positional disorder.
- Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters.
- Validate using R-factor convergence (<5% difference between R and R) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays : Confirm kinase inhibition via radioactive P-ATP assays alongside fluorescence-based methods.
- SAR Analysis : Compare derivatives (e.g., thiourea analogs) to isolate structural determinants of activity .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
-
Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma analysis (LC-MS/MS) reveals:
Parameter Value 4.2 h 1.8 µM Bioavailability 22% -
Tissue distribution favors liver and kidneys due to lipophilicity (logP = 3.1) .
Advanced: How do substituents on the urea backbone influence bioactivity?
Answer:
A comparative SAR study shows:
| Derivative | IC (PKA) | LogP |
|---|---|---|
| Parent Compound | 0.45 µM | 3.1 |
| 3-(Pyridin-2-yl) analog | 1.2 µM | 2.8 |
| Thiourea variant | 0.78 µM | 3.4 |
| The hydroxycyclohexene group enhances solubility without compromising potency . |
Advanced: What computational strategies optimize its drug-likeness?
Answer:
- ADMET Prediction : SwissADME predicts moderate BBB permeability (BOILED-Egg model) and CYP3A4 metabolism.
- QSAR Models : CoMFA identifies electronegative substituents at the naphthalene 4-position improve IC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
